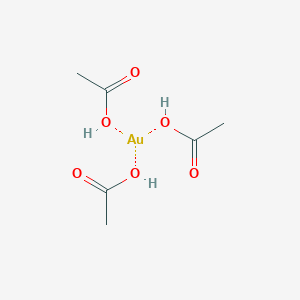![molecular formula C34H44FeP2-6 B15286668 [2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine is a chiral organophosphine ligand. Organophosphine ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal-catalyzed reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine typically involves the following steps:
Preparation of the Ferrocenyl Moiety: The ferrocenyl group can be synthesized through the reaction of ferrocene with appropriate phosphine reagents.
Chiral Resolution: The chiral center is introduced using chiral resolution techniques or asymmetric synthesis.
Phosphine Substitution: The di-tert-butylphosphino and bis(2-methylphenyl)phosphine groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for such ligands often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Oxidation: The phosphine groups can undergo oxidation to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions with various metal centers to form coordination complexes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, borane.
Metal Centers: Palladium, platinum, rhodium, and other transition metals.
Major Products
The major products of these reactions are typically metal-ligand complexes, which can be used in various catalytic processes.
科学的研究の応用
Chemistry
Catalysis: The ligand is used in asymmetric catalysis to produce chiral products with high enantioselectivity.
Coordination Chemistry: It forms stable complexes with transition metals, which are studied for their unique properties.
Biology and Medicine
Drug Development: Metal-ligand complexes are explored for their potential as therapeutic agents.
Biomolecular Interactions:
Industry
Fine Chemicals: Used in the synthesis of fine chemicals and pharmaceuticals.
Material Science: Investigated for its role in the development of new materials with unique properties.
作用機序
The mechanism by which ®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine exerts its effects involves the coordination to metal centers, influencing their electronic and steric properties. This, in turn, affects the reactivity and selectivity of metal-catalyzed reactions. The molecular targets are typically transition metals, and the pathways involved include the formation of metal-ligand complexes and subsequent catalytic cycles.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common organophosphine ligand used in many catalytic processes.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocenyl-based ligand with similar applications.
Uniqueness
®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine is unique due to its chiral nature and the presence of both ferrocenyl and bulky phosphine groups, which provide distinct steric and electronic properties. This makes it particularly useful in asymmetric catalysis and the formation of highly selective metal-ligand complexes.
特性
分子式 |
C34H44FeP2-6 |
|---|---|
分子量 |
570.5 g/mol |
IUPAC名 |
[2-[1-bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/q-1;-5; |
InChIキー |
FFUPZARLTSYAFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3=CC=C[C-]3P(C(C)(C)C)C(C)(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




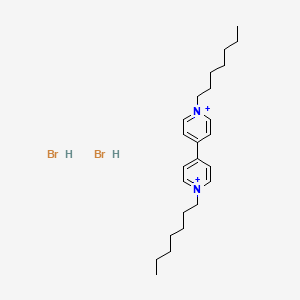
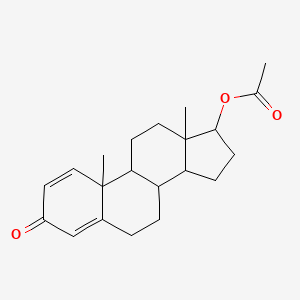


![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)

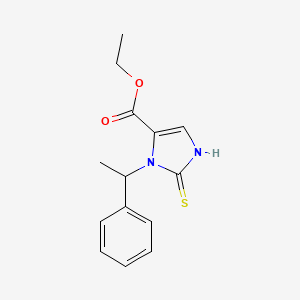
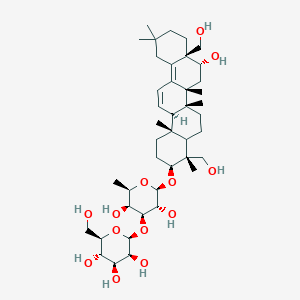
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)
![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
